2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole
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Overview
Description
Preparation Methods
Alpha-Naftolfosfit can be synthesized through two main routes :
Nitration and Hydrogenation: Naphthalene is nitrated to form 1-nitronaphthalene, which is then hydrogenated to produce 1-naphthylamine. This intermediate is hydrolyzed to yield alpha-Naftolfosfit.
Hydrogenation and Oxidation: Naphthalene is hydrogenated to tetralin, which is then oxidized to 1-tetralone. Dehydrogenation of 1-tetralone yields alpha-Naftolfosfit.
Chemical Reactions Analysis
Alpha-Naftolfosfit undergoes various chemical reactions :
Oxidation: It can be oxidized to form 1,4-naphthoquinone.
Reduction: Partial reduction yields tetrahydro derivatives, while full hydrogenation is catalyzed by rhodium.
Substitution: The 4-position of alpha-Naftolfosfit is susceptible to electrophilic attack, which is exploited in the preparation of diazo dyes. Reduction of diazo derivatives gives 4-amino-1-naphthol.
Ammonolysis: The Bucherer reaction involves the ammonolysis of alpha-Naftolfosfit to produce 1-aminonaphthalene.
Scientific Research Applications
Alpha-Naftolfosfit has a wide range of applications in scientific research :
Chemistry: It is used as a precursor to various useful compounds, including insecticides like carbaryl and pharmaceuticals such as nadolol, sertraline, and atovaquone.
Biology: It serves as a biomarker in livestock and humans exposed to polycyclic aromatic hydrocarbons.
Medicine: Alpha-Naftolfosfit is involved in the production of antidepressants and anti-protozoan therapeutics.
Industry: It is used in the production of dyes, pigments, fluorescent whiteners, tanning agents, antioxidants, and antiseptics.
Mechanism of Action
The mechanism of action of alpha-Naftolfosfit involves its interaction with various molecular targets and pathways . For instance, it can undergo tautomerism, producing a small amount of the keto tautomer, which influences its reactivity. The compound’s electrophilic attack susceptibility at the 4-position is crucial for its role in dye preparation.
Comparison with Similar Compounds
Alpha-Naftolfosfit is compared with other similar compounds, such as 2-naphthol :
2-Naphthol (Beta-Naphthol): This isomer differs by the position of the hydroxyl group on the naphthalene ring. It is also used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry, material science, and agrochemistry.
Phenol: Alpha-Naftolfosfit is a naphthalene homologue of phenol, with the hydroxyl group being more reactive than in phenol.
Alpha-Naftolfosfit’s unique reactivity and wide range of applications make it a valuable compound in various fields of scientific research and industry.
Properties
CAS No. |
964-63-6 |
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Molecular Formula |
C16H11O3P |
Molecular Weight |
282.23 g/mol |
IUPAC Name |
2-naphthalen-1-yloxy-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C16H11O3P/c1-2-8-13-12(6-1)7-5-11-14(13)17-20-18-15-9-3-4-10-16(15)19-20/h1-11H |
InChI Key |
VKNXOWRCULLYRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP3OC4=CC=CC=C4O3 |
Origin of Product |
United States |
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